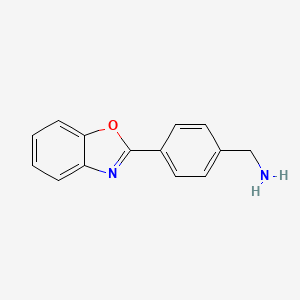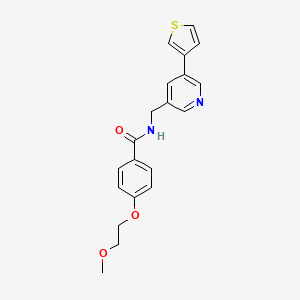![molecular formula C21H18N4O3S B2861187 N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1251630-35-9](/img/structure/B2861187.png)
N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains an isothiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound . The compound also has benzyl groups attached, which are common in organic chemistry and often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the isothiazolo[4,3-d]pyrimidine core and the benzyl groups. Benzyl groups are known to exhibit enhanced reactivity, such as in oxidation, free radical halogenation, or hydrogenolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Heterocyclic compounds like isothiazolopyrimidines and their derivatives are synthesized through various chemical reactions, involving key precursors and catalysts. For example, compounds have been synthesized using reactions that involve amino acids, aldehydes, and microwave-assisted techniques, showing the versatility and complexity of synthetic pathways for these molecules. These compounds are characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography to determine their structure (Abu‐Hashem et al., 2020; Youssef et al., 2012).
Biological Activities
Similar compounds have been explored for their biological activities, including antibacterial, antiviral, and antitumor effects. They have been evaluated in vitro against a variety of microbial strains and tumor cell lines, revealing significant activities that highlight their potential as therapeutic agents. For instance, certain derivatives have shown to inhibit COX-2 selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020; Becan & Wagner, 2008).
Antimicrobial and Antitumor Screening
Several studies focus on the synthesis and screening of these compounds for antimicrobial and antitumor properties. The structural diversity of these molecules allows for a broad spectrum of activity, with specific derivatives showing promising results against cancer cells and infectious agents (Becan & Wagner, 2008; Gilava et al., 2020).
Mechanistic Insights and Theoretical Studies
Computational studies and theoretical calculations are also performed to elucidate the mechanisms of reactions leading to the formation of these compounds and to predict their properties and potential biological activities. These studies provide a deeper understanding of the compounds' behavior and their interactions at the molecular level (Guleli et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and topoisomerase I , an enzyme that alters DNA supercoiling.
Mode of Action
For instance, some compounds inhibit CDK2, preventing the progression of the cell cycle . Others inhibit topoisomerase I, disrupting DNA replication and transcription .
Biochemical Pathways
The compound likely affects the cell cycle and DNA replication pathways due to its potential inhibition of CDK2 and topoisomerase I . The downstream effects could include cell cycle arrest and apoptosis, leading to the death of cancer cells.
Result of Action
Based on the potential targets, the compound could induce cell cycle arrest and apoptosis in cancer cells .
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity and potential applications. Compounds with similar structures have been studied for their potential use in treating a variety of conditions, including various types of cancer, bacterial infections, and neurological disorders .
Eigenschaften
IUPAC Name |
N,6-dibenzyl-N-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-24(12-14-8-4-2-5-9-14)20(27)18-16-17(23-29-18)19(26)25(21(28)22-16)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZQFHXGQBWRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)




![2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2861112.png)





![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)
![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)